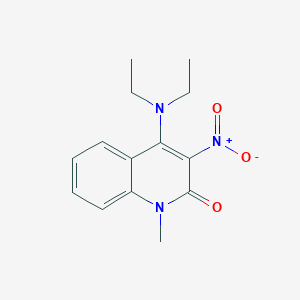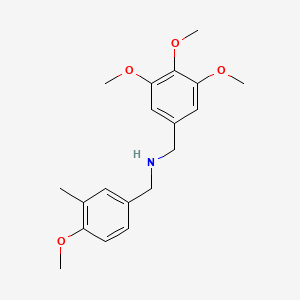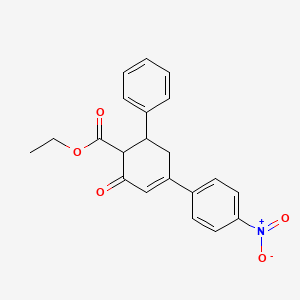![molecular formula C19H23NO B4967199 [1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol, also known as BMS-181,101, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological and psychiatric disorders.
Mecanismo De Acción
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol acts as a competitive antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. By binding to the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol prevents the activation of downstream signaling pathways, leading to a decrease in dopamine release and neurotransmission. This mechanism of action has been extensively studied and has provided valuable insights into the role of the dopamine D3 receptor in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol are primarily related to its interaction with the dopamine D3 receptor. By blocking the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol can modulate dopamine release and neurotransmission, which can have a range of effects on behavior, cognition, and motor function. The compound has been shown to be effective in animal models of addiction, schizophrenia, and Parkinson's disease, highlighting its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. The compound is highly potent and selective, allowing for precise modulation of dopamine D3 receptor activity. It is also relatively stable and easy to synthesize, making it a valuable tool for scientific research. However, like all compounds, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has limitations. The compound is not suitable for use in human studies, and its effects may vary depending on the experimental conditions and animal models used.
Direcciones Futuras
There are several future directions for research on [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. One area of interest is the development of novel therapeutic agents based on the compound's mechanism of action. Researchers are also exploring the potential use of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of the dopamine D3 receptor in several neurological and psychiatric disorders, which may provide further insights into the potential applications of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol.
Métodos De Síntesis
The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol involves several steps, including the reaction of 4-biphenylcarboxaldehyde with piperidine to form the intermediate 1-(4-biphenylylmethyl)-3-piperidinone. This intermediate is then reduced using sodium borohydride to yield the final product, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.
Propiedades
IUPAC Name |
[1-[(4-phenylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-17-5-4-12-20(14-17)13-16-8-10-19(11-9-16)18-6-2-1-3-7-18/h1-3,6-11,17,21H,4-5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSMXOMTTVWPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Phenylphenyl)methyl]piperidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)
![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)



![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)